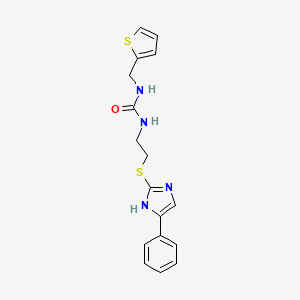

1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

This compound is a urea derivative featuring a 4-phenyl-1H-imidazole core linked via a thioethyl (-S-CH2-CH2-) bridge to a thiophen-2-ylmethyl group. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is substituted at the 4-position with a phenyl group, while the thiophene moiety introduces sulfur-based aromaticity. Such structural features are often leveraged in medicinal chemistry for kinase inhibition or as chemosensitizing agents .

Properties

IUPAC Name |

1-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS2/c22-16(19-11-14-7-4-9-23-14)18-8-10-24-17-20-12-15(21-17)13-5-2-1-3-6-13/h1-7,9,12H,8,10-11H2,(H,20,21)(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKDICAHVJVOSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea, with the CAS number 1207003-05-1, is a complex organic compound notable for its potential biological activities. This compound features an imidazole ring, a thiophenyl group, and a urea moiety, suggesting a diverse range of interactions within biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 358.5 g/mol. The structural components include:

- Imidazole ring : Known for its role in enzyme catalysis and as a building block in many biologically active compounds.

- Thioether linkage : Enhances lipophilicity and may influence the compound's interaction with biological targets.

- Urea moiety : Commonly found in pharmacologically active compounds, contributing to hydrogen bonding capabilities.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The imidazole ring can interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may act as a ligand for specific receptors, modulating their signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound show significant anticancer properties. For instance, research has demonstrated that imidazole derivatives can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation .

Antimicrobial Properties

The antimicrobial activity of related compounds has also been documented. The presence of the thiophenyl and imidazole groups enhances the ability of these compounds to disrupt microbial membranes or inhibit essential enzymatic processes within pathogens .

Case Studies

- Study on Anticancer Effects :

- Antimicrobial Assays :

Comparative Analysis

To better understand the unique biological activities of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Structure | Biological Activity |

|---|---|---|

| 1-(2-(4-methylphenyl)-3-(o-tolyl)urea | Similar imidazole structure | Moderate anticancer activity |

| 1-(2-(4-fluorophenyl)-3-(p-tolyl)urea | Contains fluorine substituent | Enhanced antimicrobial properties |

Comparison with Similar Compounds

Urea Derivatives with Triazole Substituents

Example Compound : 1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea (from )

- Structural Differences : Replaces the imidazole core with a 1,2,4-triazole ring.

- Synthesis : Prepared via THF-mediated coupling of triazole derivatives with phenyl isocyanates, yielding products with >80% efficiency .

- Activity: Demonstrated dual Kit/Aur kinase inhibition, with IC50 values in the nanomolar range. The imidazole analog may exhibit altered selectivity due to nitrogen atom positioning .

Thiazole- and Piperazine-Modified Ureas

Example Compounds : 11a–o (from )

- Structural Differences : Feature thiazole rings and piperazine-ethylhydrazine moieties instead of imidazole-thiophene systems.

- Key Data :

| Compound | Substituent | Yield (%) | Molecular Weight (g/mol) |

|---|---|---|---|

| 11a | 3-Fluorophenyl | 85.1 | 484.2 |

| 11i | Phenyl | 87.8 | 466.2 |

| 11m | 3,5-Di(trifluoromethyl)phenyl | 84.7 | 602.2 |

Benzoimidazo-Triazol Derivatives

Example Compounds : 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (from )

Thiazole-Fluorophenyl Derivatives

Example Compounds : 4 and 5 (from )

- Structural Differences : Thiazole cores with fluorophenyl groups and pyrazol-triazol linkages.

- Crystallography : Triclinic (P¯1) symmetry with planar molecular conformations, suggesting stable π-π stacking interactions. The target compound’s thioethyl bridge may introduce conformational flexibility .

Q & A

Q. Characterization :

- NMR/LC-MS : Confirm regioselectivity and purity of intermediates.

- X-ray Crystallography (if crystals are obtained): Validates the imidazole-thioether geometry (SHELX software is commonly used for refinement ).

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HR-MS) : Validates the molecular formula (e.g., exact mass matching for C₂₀H₂₁N₅OS₂) .

- Multinuclear NMR :

- ¹H/¹³C NMR : Assigns protons and carbons in the imidazole, thiophene, and urea moieties.

- 2D NMR (COSY, HSQC) : Resolves overlapping signals, particularly in the ethylthio linker .

- FT-IR : Confirms urea C=O stretch (~1640–1680 cm⁻¹) and imidazole N-H stretch (~3200 cm⁻¹) .

Advanced: How can researchers resolve contradictions in biological activity data across structurally analogous compounds?

Methodological Answer:

Contradictions often arise from:

- Substituent Effects : Fluorine (electron-withdrawing) vs. methyl (electron-donating) groups alter electronic properties, affecting target binding .

- Assay Variability : Standardize protocols (e.g., IC₅₀ measurements using identical cell lines and incubation times).

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or impurities .

Example : A compound with a thiophene moiety may show higher antimicrobial activity than a furan analogue due to enhanced lipophilicity, but conflicting data could stem from differences in bacterial strain selection .

Advanced: What strategies optimize the compound’s pharmacokinetic properties while retaining bioactivity?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the urea NH to improve solubility .

- Bioisosteric Replacement : Replace thiophene with benzothiophene to enhance metabolic stability without sacrificing affinity .

- LogP Adjustment : Incorporate polar substituents (e.g., -OH, -OMe) on the phenyl ring to balance membrane permeability and aqueous solubility .

Q. Validation :

- In Vitro ADME : Microsomal stability assays and Caco-2 permeability studies.

- Molecular Dynamics Simulations : Predict binding mode retention post-modification .

Advanced: How can computational methods guide the rational design of derivatives with improved target specificity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to screen derivatives against target proteins (e.g., kinase inhibitors). Focus on hydrogen bonding with the urea moiety and π-π stacking with the imidazole .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to predict optimal functional groups .

- MD Simulations : Assess binding site flexibility over 100-ns trajectories to identify stable interactions .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

Challenges :

- Flexibility of the ethylthio linker causes disorder.

- Hygroscopic urea group complicates crystal growth.

Q. Solutions :

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Cryocooling : Stabilize crystals at 100 K during X-ray data collection.

- SHELXL Refinement : Apply restraints to model disordered regions .

Advanced: How do scale-up challenges differ from small-scale synthesis, and what process adjustments are critical?

Methodological Answer:

- Exothermic Reactions : Use jacketed reactors with controlled cooling during imidazole cyclization to prevent runaway reactions.

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scale-up .

- Yield Optimization : Conduct DoE (Design of Experiments) to identify critical parameters (e.g., reaction time, stoichiometry) .

Advanced: How does this compound compare to analogues with substituted imidazoles or thiophenes in SAR studies?

Q. Comparative Analysis :

| Modification | Impact on Activity | Source |

|---|---|---|

| 4-Phenyl → 4-Cyclopropyl | Increased metabolic stability | |

| Thiophene → Furan | Reduced antimicrobial activity | |

| Urea → Thiourea | Enhanced kinase inhibition |

Key Insight : The 4-phenylimidazole-thiophene combination synergistically improves both solubility and target affinity compared to simpler heterocycles .

Advanced: What mechanistic insights explain its dual activity as an antimicrobial and anticancer agent?

Methodological Answer:

- Dual Targeting : The urea group inhibits dihydrofolate reductase (antimicrobial), while the imidazole-thiophene scaffold intercalates DNA (anticancer) .

- Redox Modulation : Thiophene sulfur participates in ROS generation, inducing apoptosis in cancer cells .

Q. Validation :

- Enzyme Assays : Measure DHFR inhibition (IC₅₀ < 10 μM).

- Comet Assay : Quantify DNA strand breaks in treated cells .

Advanced: How are stability issues (e.g., hydrolysis) addressed during formulation?

Methodological Answer:

- Lyophilization : Prepare lyophilized powders with mannitol to stabilize the urea group.

- pH Optimization : Formulate at pH 6–7 to minimize alkaline hydrolysis.

- Protective Packaging : Use amber vials with desiccants to limit moisture exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.